molecular formula C10H8ClN3O B1489602 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol CAS No. 886360-72-1

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B1489602
CAS No.: 886360-72-1
M. Wt: 221.64 g/mol
InChI Key: GIOYTERLZGIMRA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with a chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with methylamine and formaldehyde in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the phenyl ring or the triazine ring, depending on the reagents used.

Scientific Research Applications

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

    4-Chlorophenyl derivatives: Compounds with a chlorophenyl group attached to different heterocyclic systems.

Uniqueness

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is unique due to its triazine ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other chlorophenyl derivatives and allows for a wide range of applications in various fields.

Properties

IUPAC Name

3-(3-chlorophenyl)-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-10(15)12-9(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOYTERLZGIMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221910
Record name 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-72-1
Record name 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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